N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a heterocyclic compound that features both pyrazole and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and quinoxaline rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to target various enzymes and receptors . For instance, some pyrazole derivatives have shown to target the insect ryanodine receptor (RyR), which is a promising target for the development of novel insecticides
Mode of Action
It’s known that the interaction of a compound with its target often involves the formation of hydrogen bonds or other types of interactions . The specific changes resulting from this interaction would depend on the nature of the target and the compound’s structure.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . For instance, some pyrazole derivatives have been found to affect the signaling pathways associated with the ryanodine receptor .
Result of Action
Similar compounds have shown various biological activities, such as antiproliferative, antimicrobial, and insecticidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide typically involves the condensation of a quinoxaline derivative with a pyrazole derivative. One common method includes the reaction of 2-chloroquinoxaline with 4-(1H-pyrazol-3-yl)aniline in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives with altered functional groups.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoxaline framework and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also contain both pyrazole and quinoline rings and are studied for their pharmacological properties.
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoxaline rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(17-11-19-15-3-1-2-4-16(15)22-17)21-13-7-5-12(6-8-13)14-9-10-20-23-14/h1-11H,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIAKHJBYVSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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